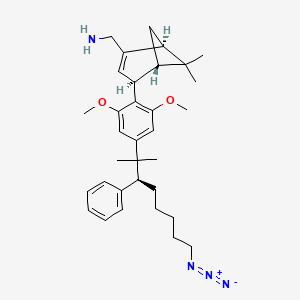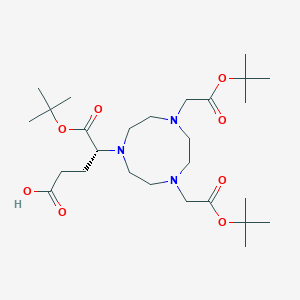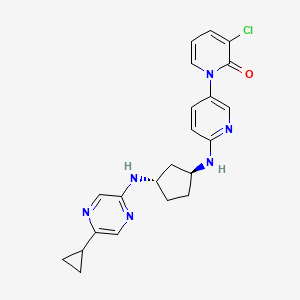
E3 Ligase Ligand-linker Conjugate 56
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
E3 Ligase Ligand-linker Conjugate 56: is a compound used in the development of proteolysis-targeting chimeras (PROTACs). These chimeras are bifunctional molecules designed to induce the degradation of target proteins by bringing them into proximity with E3 ubiquitin ligases, which tag the target proteins for proteasomal degradation . This compound incorporates a ligand for the E3 ubiquitin ligase and a linker, facilitating the formation of a ternary complex that leads to the ubiquitination and subsequent degradation of the target protein .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of E3 Ligase Ligand-linker Conjugate 56 involves multiple steps, starting with the preparation of the ligand for the E3 ubiquitin ligase. . The final product is obtained through a series of purification steps, including chromatography.
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but is scaled up to meet demand. This involves optimizing reaction conditions to ensure high yield and purity, as well as implementing robust purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: : E3 Ligase Ligand-linker Conjugate 56 undergoes various chemical reactions, including substitution and conjugation reactions. These reactions are essential for attaching the ligand to the linker and for forming the final conjugate .
Common Reagents and Conditions: : Common reagents used in these reactions include primary amines, DIPEA, and DMF. The reactions are typically carried out at elevated temperatures to facilitate the formation of the desired products .
Major Products: : The major product formed from these reactions is the this compound itself, which is then used in the development of PROTACs .
Scientific Research Applications
Chemistry: : In chemistry, E3 Ligase Ligand-linker Conjugate 56 is used to study the mechanisms of protein degradation and to develop new methods for targeted protein degradation .
Biology: : In biology, this compound is used to investigate the roles of specific proteins in cellular processes by selectively degrading them and observing the resulting effects .
Medicine: : In medicine, this compound is used in the development of new therapeutic strategies for diseases caused by the dysregulation of specific proteins, such as cancer and neurodegenerative disorders .
Industry: : In industry, this compound is used in the development of new drugs and in the production of biologics, where targeted protein degradation is a key strategy .
Mechanism of Action
E3 Ligase Ligand-linker Conjugate 56 exerts its effects by forming a ternary complex with an E3 ubiquitin ligase and a target protein. This complex facilitates the transfer of ubiquitin from the E2 enzyme to the target protein, tagging it for degradation by the proteasome . The molecular targets and pathways involved include the ubiquitin-proteasome system, which is responsible for the regulated degradation of proteins within the cell .
Comparison with Similar Compounds
Similar Compounds: : Similar compounds include other E3 ligase ligands used in PROTACs, such as those targeting von Hippel-Lindau (VHL), cereblon (CRBN), and mouse double minute 2 homolog (MDM2) .
Uniqueness: : E3 Ligase Ligand-linker Conjugate 56 is unique in its specific ligand-linker combination, which provides distinct binding affinities and degradation efficiencies compared to other similar compounds . This uniqueness makes it a valuable tool in the development of targeted protein degradation strategies.
Properties
Molecular Formula |
C25H32N4O6 |
|---|---|
Molecular Weight |
484.5 g/mol |
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-5-[4-[1-(2-hydroxyethyl)piperidin-4-yl]oxypiperidin-1-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C25H32N4O6/c30-14-13-27-9-5-17(6-10-27)35-18-7-11-28(12-8-18)16-1-2-19-20(15-16)25(34)29(24(19)33)21-3-4-22(31)26-23(21)32/h1-2,15,17-18,21,30H,3-14H2,(H,26,31,32) |
InChI Key |
QTTBHPXCPXPOCR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCC(CC4)OC5CCN(CC5)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


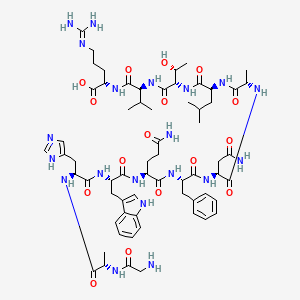
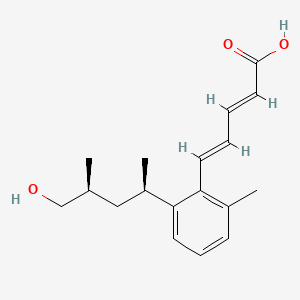
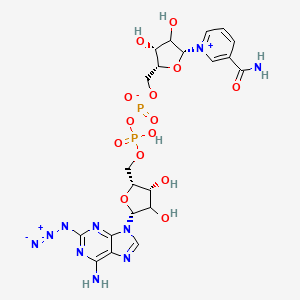
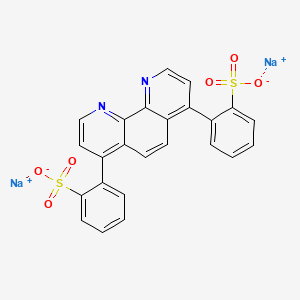
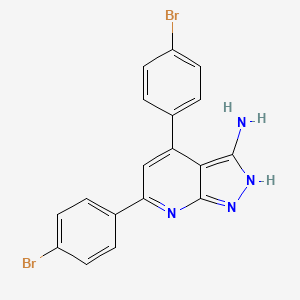

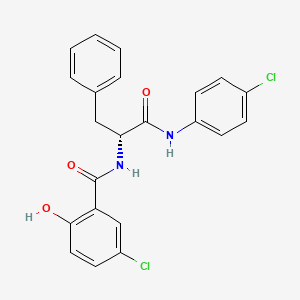

![tetrasodium;5-[[4-morpholin-4-yl-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-morpholin-4-yl-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B12374028.png)

![1-(4-anilinophenoxy)-3-[[(E)-3-(2-methoxyphenyl)prop-2-enyl]amino]propan-2-ol](/img/structure/B12374043.png)
